molecular formula C13H24O4 B12571304 Butanoyl 3,5,5-trimethylhexaneperoxoate CAS No. 193471-95-3

Butanoyl 3,5,5-trimethylhexaneperoxoate

Cat. No.: B12571304
CAS No.: 193471-95-3
M. Wt: 244.33 g/mol
InChI Key: SOHJJXRDXUUZLM-UHFFFAOYSA-N
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Description

Butanoyl 3,5,5-trimethylhexaneperoxoate is an organic peroxide compound with the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.327 g/mol . It is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanoyl 3,5,5-trimethylhexaneperoxoate can be synthesized through the reaction of butanoyl chloride with 3,5,5-trimethylhexane-1-hydroperoxide under controlled conditions . The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the peroxide.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous flow processes to ensure safety and efficiency. The use of flow microreactors has been reported to enhance the yield and purity of the product while minimizing the risk of hazardous reactions .

Chemical Reactions Analysis

Types of Reactions

Butanoyl 3,5,5-trimethylhexaneperoxoate primarily undergoes oxidation reactions due to its peroxide group. It can also participate in radical polymerization reactions, where it acts as an initiator .

Common Reagents and Conditions

Common reagents used with this compound include solvents like dichloromethane and catalysts such as iron(III) chloride. The reactions are typically carried out at low temperatures to maintain the stability of the peroxide .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized organic compounds, such as ketones and alcohols .

Mechanism of Action

The mechanism of action of butanoyl 3,5,5-trimethylhexaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, such as polymerization and oxidation . The molecular targets and pathways involved include the activation of oxygen species and the subsequent oxidation of organic substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoyl 3,5,5-trimethylhexaneperoxoate is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in controlled oxidation reactions and as an initiator in polymerization processes .

Properties

CAS No.

193471-95-3

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

butanoyl 3,5,5-trimethylhexaneperoxoate

InChI

InChI=1S/C13H24O4/c1-6-7-11(14)16-17-12(15)8-10(2)9-13(3,4)5/h10H,6-9H2,1-5H3

InChI Key

SOHJJXRDXUUZLM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OOC(=O)CC(C)CC(C)(C)C

Origin of Product

United States

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